molecular formula C19H20N2O B15063002 Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]- CAS No. 823821-78-9

Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-

Cat. No.: B15063002
CAS No.: 823821-78-9
M. Wt: 292.4 g/mol
InChI Key: WFSZLFZTDPEJDF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]- (CAS: 823821-78-9) is an indole-based acetamide derivative with the molecular formula C₁₉H₂₀N₂O and a molar mass of 292.37 g/mol . Its structure consists of a 1H-indole core substituted at the 3-position with a 4-methylphenyl group and an ethylacetamide side chain (Figure 1).

Properties

CAS No.

823821-78-9

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C19H20N2O/c1-13-7-9-15(10-8-13)19-17(11-12-20-14(2)22)16-5-3-4-6-18(16)21-19/h3-10,21H,11-12H2,1-2H3,(H,20,22)

InChI Key

WFSZLFZTDPEJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C

Origin of Product

United States

Preparation Methods

Ketone Precursor Synthesis

The Fischer indole synthesis is a cornerstone for constructing the indole scaffold. For the target compound, the indole core must bear a 4-methylphenyl group at position 2 and an ethylacetamide chain at position 3 . This necessitates a ketone precursor tailored to yield the desired substitution pattern.

A plausible starting material is 4-methylpropiophenone (4-methylphenyl propan-1-one). Reaction with phenylhydrazine under acidic conditions forms the corresponding hydrazone (Step 1). Cyclization via Fischer conditions (e.g., HCl/EtOH, reflux) generates the indole ring, positioning the 4-methylphenyl group at C2 (Step 2).

Functionalization of the Indole C3 Position

The ethylacetamide side chain is introduced via alkylation and acetylation :

  • Alkylation : Treating 2-(4-methylphenyl)-1H-indole with 2-bromoethylamine in the presence of a base (e.g., K₂CO₃) yields N-[2-(2-(4-methylphenyl)-1H-indol-3-yl)ethyl]amine (Step 3).
  • Acetylation : Reacting the amine intermediate with acetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) produces the target acetamide (Step 4).

Key Data :

Step Reaction Conditions Yield Source
1 Hydrazone formation Phenylhydrazine, HCl, Δ 85%
2 Cyclization HCl/EtOH, reflux 78%
3 Alkylation 2-bromoethylamine, K₂CO₃ 65%
4 Acetylation AcCl, DCM, Et₃N 90%

Friedel-Crafts Acylation and Sequential Functionalization

Friedel-Crafts Benzoylation

This method, adapted from Suhana and Rajeswari, begins with n-propylbenzene . Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in DCM installs a benzoyl group, yielding (4-propylphenyl)phenylmethanone (Step 1).

Bromination and Oxidation

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces a bromine at the benzylic position, forming 1-(4-benzoylphenyl)-2-bromopropan-1-one (Step 2).
  • Oxidation : Bis-tetrabutylammonium dichromate oxidizes the brominated intermediate to 1,4-diacylbenzene (Step 3).

Fischer Indole Cyclization and Acetamide Formation

The diacylbenzene undergoes Fischer cyclization with hydrazine, followed by BF₃·Et₂O-mediated cyclization to form the indole core (Step 4). Subsequent alkylation and acetylation (as in Section 1.2) furnish the target compound.

Key Data :

Step Reaction Conditions Yield Source
1 Friedel-Crafts acylation AlCl₃, DCM, 0°C 82%
2 Allylic bromination NBS, CCl₄, Δ 75%
3 Oxidation (NBu₄)₂Cr₂O₇, CH₃CN 68%
4 Fischer cyclization BF₃·Et₂O, AcOH 70%

Reductive Amination and Acetylation Strategy

Indole-3-carbaldehyde Intermediate

Synthesize 2-(4-methylphenyl)-1H-indole-3-carbaldehyde via Vilsmeier-Haack formylation of 2-(4-methylphenyl)-1H-indole (Step 1).

Reductive Amination

React the aldehyde with ethylamine in the presence of NaBH₃CN to form N-[2-(2-(4-methylphenyl)-1H-indol-3-yl)ethyl]amine (Step 2).

Acetylation

Acetylate the amine using acetic anhydride in pyridine to yield the final product (Step 3).

Key Data :

Step Reaction Conditions Yield Source
1 Vilsmeier-Haack reaction POCl₃, DMF, Δ 60%
2 Reductive amination NaBH₃CN, MeOH 55%
3 Acetylation Ac₂O, pyridine 88%

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Overall Yield Scalability
Fischer Cyclization High regioselectivity Multi-step purification 45–50% Moderate
Friedel-Crafts Route Robust for diacylbenzenes Harsh oxidation conditions 40–42% Low
Reductive Amination Straightforward functionalization Low amine yields 35–38% High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the acetamide to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Acetamide Derivatives with Varied Aromatic Substituents

Several analogs share the N-(2-(1H-indol-3-yl)ethyl)acetamide backbone but differ in substituents on the indole or phenyl rings:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Biological Findings Reference
N-[2-(1H-indol-3-yl)ethyl]acetamide No additional substituents N/A N/A Detected via GC-MS (71% match probability)
N-(2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide 6-hydroxy, 5-methoxy on indole N/A N/A Found in microbial extracts
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide 6-chloro on indole, dual indole moieties N/A N/A Screening compound for biological assays
N-[2-(1H-indol-3-yl)ethyl]hexanamide Hexanamide chain (vs. acetamide) N/A N/A Blocks Plasmodium synchronization

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) or extended alkyl chains (e.g., hexanamide in ) enhance bioactivity in antiparasitic or anticancer contexts.
  • Detection Methods : Simpler analogs like N-[2-(1H-indol-3-yl)ethyl]acetamide are identified via GC-MS, highlighting their stability under analytical conditions .
Indole-Acetamides with Complex Side Chains

Compounds with additional functional groups on the acetamide or indole core:

Compound Name Structural Features Yield (%) Key Properties/Activity Reference
N-(2-(2-((4-chlorophenyl)(hydroxy)methyl)-1H-indol-3-yl)ethyl)acetamide (5d) 4-chlorophenyl-hydroxymethyl on indole 73% Yellow solid; no cytotoxicity reported
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Hydroxy-oxo-dihydroindole moiety N/A No cytotoxicity (SMMC-7721, HeLa)
KCH-1521 (N-acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy group N/A Modulates talin in HUVECs

Key Observations :

  • Hydroxy/Oxo Modifications : Compounds like 5d and the dihydroindole derivative show reduced cytotoxicity, suggesting that polar groups may lower toxicity.
  • Hybrid Structures: KCH-1521’s N-acylurea moiety demonstrates how non-acetamide functional groups can target specific proteins (e.g., talin in endothelial cells) .
Anticancer Indole-Acetamide Derivatives

highlights four indole-acetamides with substituted phenyl groups and their physicochemical properties:

Compound ID (from ) Substituents Melting Point (°C) Yield (%) Notable Features
10j 3-Cl, 4-F on phenyl 192–194 8% White powder; confirmed via ¹H/¹³C NMR
10k Naphthalen-1-yl 175–176 6% Pale yellow powder; low yield
10l 4-NO₂ on phenyl 190–191 14% White powder; nitro group enhances reactivity
10m Pyridin-2-yl 153–154 17% Yellow powder; heteroaromatic side chain

Key Observations :

  • Substituent Impact : Nitro (10l) and pyridyl (10m) groups improve yields compared to halogenated analogs (10j, 10k), possibly due to better solubility or reaction kinetics .
  • Structural Diversity : The naphthyl group in 10k introduces steric bulk, which may influence binding to targets like Bcl-2/Mcl-1 .

Q & A

Q. Notes on Evidence Usage :

  • Synthesis and characterization protocols are derived from iodine-mediated reactions , while biological assays reference indole derivatives in biofilm inhibition .
  • Computational methods integrate docking and enzyme interaction studies .
  • Contradictions in data are addressed via multi-technique validation .

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